molecular formula C19H20N2O2 B14573710 Ethyl 3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanoate CAS No. 61308-31-4

Ethyl 3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanoate

Cat. No.: B14573710
CAS No.: 61308-31-4
M. Wt: 308.4 g/mol
InChI Key: XCEWLRHTUPMHBS-UHFFFAOYSA-N
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Description

Ethyl 3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanoate is an organic compound belonging to the class of esters It features an indazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanoate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with aldehydes or ketones, or through the reaction of ortho-substituted anilines with nitriles.

    Esterification: The esterification process involves the reaction of the indazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the indazole ring to a dihydroindazole.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring of the indazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride, alkyl halides, and Grignard reagents are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, dihydroindazoles.

    Substitution: Various substituted indazole derivatives.

Scientific Research Applications

Ethyl 3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanoate is not fully understood, but it is believed to interact with various molecular targets and pathways. The indazole moiety is known to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Ethyl 3-(5-methyl-3-phenyl-1H-indazol-1-yl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(5-methyl-1H-indazol-1-yl)propanoate: Lacks the phenyl group, which may result in different biological activities.

    Ethyl 3-(3-phenyl-1H-indazol-1-yl)propanoate: Lacks the methyl group, potentially altering its chemical reactivity and biological properties.

    Ethyl 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanoate: Contains a pyrazole ring instead of an indazole ring, leading to different chemical and biological characteristics.

The uniqueness of this compound lies in its specific substitution pattern on the indazole ring, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

61308-31-4

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 3-(5-methyl-3-phenylindazol-1-yl)propanoate

InChI

InChI=1S/C19H20N2O2/c1-3-23-18(22)11-12-21-17-10-9-14(2)13-16(17)19(20-21)15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3

InChI Key

XCEWLRHTUPMHBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C2=C(C=C(C=C2)C)C(=N1)C3=CC=CC=C3

Origin of Product

United States

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